(3R)-3-(Trifluoromethyl)morpholine is a fluorinated heterocyclic compound characterized by a morpholine ring with a trifluoromethyl group attached to the third carbon. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications as a building block in drug development. The unique electronic properties imparted by the trifluoromethyl group enhance the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmaceutical applications.
(3R)-3-(Trifluoromethyl)morpholine is classified as a morpholine derivative, specifically a saturated heterocycle. Its molecular formula is . The trifluoromethyl group significantly alters its chemical behavior compared to non-fluorinated morpholines, influencing its interactions with biological targets and enhancing its utility in organic synthesis and material science .
Several methods have been developed for synthesizing (3R)-3-(Trifluoromethyl)morpholine:
The synthesis often requires specific solvents, such as dimethoxyethane or 1,4-dioxane, and may involve catalysts such as palladium for cross-coupling reactions. The reaction conditions are crucial for achieving high yields and purity of the final product .
The structure of (3R)-3-(Trifluoromethyl)morpholine consists of a six-membered ring containing one nitrogen atom and five carbon atoms. The trifluoromethyl group is attached to the carbon at position three of the morpholine ring. This substitution affects both the electronic properties and steric environment of the molecule.
(3R)-3-(Trifluoromethyl)morpholine participates in various chemical reactions typical for morpholines, including:
The presence of the trifluoromethyl group can influence reaction pathways and selectivity, making it an attractive target for synthetic chemists looking to develop new compounds with specific properties.
The mechanism of action for (3R)-3-(Trifluoromethyl)morpholine primarily revolves around its interactions with biological targets. The trifluoromethyl group enhances binding affinity due to its unique electronic characteristics, which can stabilize interactions with proteins or enzymes.
(3R)-3-(Trifluoromethyl)morpholine exhibits several notable physical and chemical properties:
(3R)-3-(Trifluoromethyl)morpholine has diverse applications across several scientific fields:
The morpholine ring in (3R)-3-(trifluoromethyl)morpholine is constructed via stereocontrolled cyclization strategies. A redox-neutral protocol converts 1,2-amino alcohols to morpholines using ethylene sulfate and tBuOK, achieving high yields through regioselective N-monoalkylation followed by ring closure. This method tolerates diverse functional groups and enables clean isolation of intermediates [1]. Intramolecular hydroalkoxylation of alkenes, catalyzed by BF₃·OEt₂ or Fe(III), provides stereoselective access to 2,6-disubstituted morpholines, including trifluoromethyl-bearing derivatives. This reaction proceeds via C–O bond formation with retention of configuration at the stereogenic C3 center [1].
Photocatalytic methods under continuous flow conditions employ tris(2-phenylpyridinato)iridium(III) (Ir(ppy)₃) and aldehydes with silicon amine protocol (SLAP) reagents, yielding 3-substituted morpholines. This approach achieves high atom economy and scalability (>80% yield) while accommodating the trifluoromethyl group’s steric and electronic properties [1]. Table 1 compares key ring-closing methodologies:
Table 1: Stereoselective Morpholine Ring-Closing Methods
Method | Conditions | Yield Range | Key Stereochemical Outcome | Limitations |
---|---|---|---|---|
Redox-neutral ring closure | Ethylene sulfate, tBuOK | 78–92% | High trans-diastereoselectivity | Requires activated amino alcohols |
Lewis acid hydroalkoxylation | BF₃·OEt₂, 25–60°C | 65–88% | Retention of alkene geometry at C3 | Acid-sensitive groups incompatible |
Photocatalytic coupling | Ir(ppy)₃, flow reactor | 80–95% | Moderate enantioselectivity (needs chiral auxiliary) | Specialized equipment required |
Retrosynthetic disconnection of the C3–N bond reveals two primary synthons: enantiopure trifluoromethyl-containing electrophiles and β-amino alcohols. Path A: Chiral 1-amino-3,3,3-trifluoropropan-2-ol serves as a precursor, undergoing O-alkylation with bis-electrophiles like 1,2-dibromoethane. Mitsunobu inversion ensures correct stereochemistry when racemic precursors are used [5]. Path B: Functional group interconversion of 3-hydroxymorpholines via Deoxofluor® reagents provides direct access to the trifluoromethyl group. However, this route risks epimerization at C3 and requires protecting group strategies [9].
Chiral pool strategies leverage (R)-glycidol or (R)-epichlorohydrin, reacting with 2,2,2-trifluoroethylamine followed by acid-catalyzed cyclization. This method delivers the (3R)-configured morpholine core in ≤75% ee, necessitating enzymatic or crystallographic resolution for enantiopurity [5] [10]. Table 2 outlines critical building blocks:
Table 2: Key Synthons for Retrosynthesis
Synthon Type | Example Structure | Stereocontrol Strategy | Industrial Accessibility |
---|---|---|---|
β-Amino alcohol | (R)-1-Amino-3,3,3-trifluoropropan-2-ol | Chiral chromatography resolution | Commercially available |
Epoxide | (R)-Epichlorohydrin | Chiral pool derivation | Low-cost bulk chemical |
Trifluoromethyl imine | N-Cbz-3,3,3-trifluoroacetaldimine | Asymmetric reduction | Multi-step synthesis required |
Direct enantioselective trifluoromethylation at the morpholine C3 position employs chiral catalysts to control stereochemistry. Pd-catalyzed Tsuji-Trost allylation using (S)-BINAP or (R,R)-Trost ligands couples trifluoromethyl nucleophiles with vinyloxiranes, affording 2-vinyl-3-(trifluoromethyl)morpholines in 90% ee. The reaction proceeds via π-allyl palladium intermediates, where chiral ligands dictate facial selectivity [1] [4].
Organocatalytic approaches utilize β-morpholine-derived amino acids (e.g., Catalyst I from L-valine). In model Michael additions, 1 mol% of Catalyst I achieves >99% conversion and 90% ee by engaging aldehydes via enamine intermediates. The carboxylic acid group participates in hydrogen bonding, enhancing transition-state rigidity despite morpholine’s inherent pyramidalization [5]. Copper-catalyzed trifluoromethylation of morpholine-3-ones with Ruppert’s reagent (TMSCF₃) in the presence of Box ligands yields tertiary alcohols. Subsequent deoxygenation provides enantioenriched 3-(trifluoromethyl)morpholines [8].
Table 3: Asymmetric Trifluoromethylation Catalysts
Catalyst System | Substrate | ee (%) | Reaction Conditions | Mechanistic Role |
---|---|---|---|---|
Pd/(R,R)-Trost ligand | Vinyloxirane | 90 | 25°C, THF, 12 h | Allylic alkylation control |
β-Morph-AA Catalyst I | Aldehyde/nitroolefin | 90–99 | 40°C, CHCl₃, 24 h | Enamine activation + H-bonding |
Cu/Box | Morpholin-3-one | 85 | −20°C, DCE, 48 h | Lewis acid activation |
Industrial production of (3R)-3-(trifluoromethyl)morpholine balances chiral resolution and enantioselective synthesis. Resolution employs diastereomeric salt formation with (L)-tartaric acid or (1S)-camphorsulfonic acid. Aprepitant manufacturing isolates the (3R)-morpholine precursor with 99% ee after three crystallizations, though yields are moderate (30–40%) due to recycling requirements [3]. Enzymatic resolution using lipases (e.g., CAL-B) selectively acylates the undesired (3S)-enantiomer, enabling isolation of the target isomer from racemic mixtures with 98% ee [10].
Enantioselective routes prioritize catalytic methods for scalability. Ru-catalyzed asymmetric transfer hydrogenation of 3-(trifluoromethyl)morpholinones achieves 94% ee using (S,S)-Ts-DPEN ligands. This method operates at 50°C with minimal catalyst loading (0.5 mol%), reducing heavy metal waste [1]. Continuous-flow hydrogenation with immobilized Pt/C catalysts modified with cinchona alkaloids delivers kilogram-scale product with 88% ee, though further crystallization enhances enantiopurity [7].
Table 4: Scalability Comparison of Production Methods
Parameter | Chiral Resolution | Catalytic Asymmetric Synthesis |
---|---|---|
Cost Efficiency | High solvent/reagent consumption | Low catalyst loading |
Yield per Cycle | 30–40% (requires recycling) | 75–92% |
Typical ee | >99% (after crystallization) | 88–94% (often requires upgrading) |
Waste Generation | High (organic solvents) | Moderate (metal catalysts) |
Key Trade-offs: Resolution suits high-value pharmaceuticals (e.g., aprepitant) where purity overrides yield concerns. Catalytic hydrogenation dominates for agrochemical intermediates, balancing cost and efficiency. Recent advances like lanthanum-doped Ni/Cu/Al₂O₃ catalysts enable low-pressure (0.3–1.0 MPa) reductive amination, enhancing process safety for morpholine syntheses [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9